molecular formula C7H7N3S2 B1519522 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile CAS No. 1019014-31-3

4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile

Cat. No. B1519522
M. Wt: 197.3 g/mol
InChI Key: XEZSZCKVEZGVGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has been dedicated to synthesizing novel heterocyclic compounds, which are of considerable interest due to their wide range of pharmaceutical, biological, and medicinal applications. For example, efficient one-step syntheses of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines have been developed, showcasing the compound's role as a 'privileged scaffold' due to its potential therapeutic applications (Grigor’ev et al., 2015).

Anticancer Applications

The compound has also been involved in the synthesis of derivatives with evaluated in vitro anticancer activities. A study reported the environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, showing promising anticancer properties (Tiwari et al., 2016).

Antimicrobial and Antifungal Activities

Further research has focused on synthesizing novel Schiff bases with antimicrobial activity. Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have demonstrated significant in vitro antimicrobial activity, highlighting the importance of this class of compounds in developing new antimicrobial agents (Puthran et al., 2019).

Synthesis of Privileged Medicinal Scaffolds

A one-step, three-component synthesis approach has led to the development of privileged medicinal scaffolds based on 2-amino-3,5-dicyano-6-sulfanylpyridines and corresponding 1,4-dihydropyridines. These compounds exhibit promising anti-inflammatory agents, showcasing the versatility and medicinal utility of this chemical structure (Evdokimov et al., 2006).

Safety And Hazards

This involves identifying the risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods .

properties

IUPAC Name

4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-2-3-10-6(9)5(4-8)12-7(10)11/h2H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZSZCKVEZGVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
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4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
Reactant of Route 3
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4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
Reactant of Route 4
4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
Reactant of Route 5
4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
Reactant of Route 6
4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile

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